Phenyl(pyridin-2-yl)methanamine

Description

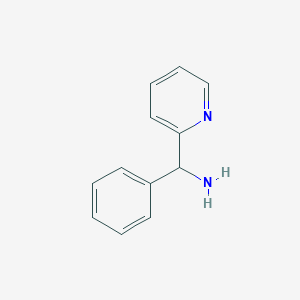

Phenyl(pyridin-2-yl)methanamine (CAS: 1268316-99-9) is a bifunctional aromatic amine characterized by a phenyl group and a pyridin-2-yl moiety linked via a methanamine bridge. This compound has garnered attention in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes, receptors, and nucleic acids. Notably, it serves as a precursor or intermediate in the synthesis of bioactive molecules, including cannabinoid receptor modulators and anticancer palladium complexes . Its pyridine ring contributes to electron-deficient aromaticity, enhancing binding affinity in coordination chemistry and drug-receptor interactions.

Structure

3D Structure

Properties

IUPAC Name |

phenyl(pyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-9,12H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEZXIOBOOEPOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of phenyl(pyridin-2-yl)methanamine are influenced by its unique substitution pattern. Below is a detailed comparison with key analogs:

Heterocyclic Ring Variations

- (5-Phenylfuran-2-yl)methanamine Derivatives (–2): Activity: These derivatives inhibit SIRT2, a NAD+-dependent deacetylase implicated in neurodegenerative diseases. Compound 20 (with a urea linker and 4-carboxylphenyl group) showed 33 ± 3% inhibition at 10 µM . Thiourea linkers (e.g., compound 22) further decreased activity (23 ± 3% inhibition) compared to urea analogs . Physicochemical Properties: Compound 20 exhibits a clogP of 5.14 and clogS of −4.43, suggesting moderate lipophilicity but poor aqueous solubility .

- [6-(4-Fluorophenoxy)pyridin-2-yl]methanamine (): Structure: Features a fluorophenoxy substituent on the pyridine ring. Properties: Molecular weight 218.23; liquid state at room temperature implies enhanced solubility compared to solid-phase analogs .

Substituent Position and Electronic Effects

(4-(Pyridin-2-yl)phenyl)methanamine (–14):

- Application : Used in palladacycle complexes (e.g., C5) for anticancer activity. Complex C5 demonstrated strong DNA-binding affinity (Kb = 8.05 × 10⁴ M⁻¹) and selectivity against cancer cell lines (e.g., MCF-7) .

- Comparison : The para-substituted pyridinyl group enhances steric accessibility for DNA intercalation compared to ortho/meta substitutions.

- (3-Fluoro-5-(pyridin-2-yl)phenyl)methanamine (): Role: Intermediate in antituberculosis agents.

Linker Modifications

- Cannabinoid Receptor Modulators (): Activity: Pyridin-2-yl methanamine derivatives (e.g., compound 6a) showed potent IC50 values (9 nM) for cannabinoid receptors. Introducing 2,4-difluorophenyl substituents (6b, 6c) improved metabolic stability (human liver microsome T½ = 53–56 min) . Key Insight: The pyridine ring’s nitrogen facilitates hydrogen bonding with receptor residues, enhancing potency over phenyl-only analogs.

Data Tables

Table 2: Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Phenyl(pyridin-2-yl)methanamine, and what are their respective advantages?

- Methodology :

- Eschweiler-Clarke methylation : A reductive amination method using formaldehyde and formic acid to methylate primary amines. This is effective for synthesizing tertiary amines like bis(pyridinyl)methanamine derivatives .

- Multi-component reactions : Reactions involving pyridine derivatives, aldehydes, and amines under solvent-free or aqueous conditions, offering high atom economy and scalability .

- Halogen displacement : Reacting 2-bromo-5-(trifluoromethyl)phenyl derivatives with amines under basic conditions, yielding high-purity products after extraction and crystallization .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodology :

- NMR spectroscopy : and NMR identify proton environments (e.g., aromatic signals at δ 7.3–8.7 ppm for pyridinyl groups) and confirm substitution patterns .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight with precision (e.g., [M+H]+ calculated vs. observed mass differences <1 ppm) .

- FTIR : Detects amine N-H stretches (~3300 cm) and aromatic C=C vibrations (~1600 cm) .

Q. What are the challenges in achieving high purity for this compound, and what purification methods are recommended?

- Methodology :

- Column chromatography : Silica gel with gradients of ethyl acetate/hexane removes polar byproducts .

- Recrystallization : Use of methyl tert-butyl ether (MTBE) or ethanol/water mixtures to isolate crystalline products .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related impurities .

Advanced Research Questions

Q. How can researchers optimize the crystallization of this compound derivatives for X-ray diffraction studies?

- Methodology :

- SHELX suite : Use SHELXD for phase determination and SHELXL for refinement. Parameters include slow evaporation from methanol/chloroform mixtures and cryocooling to 100 K for data collection .

- Additives : Small amounts of trifluoroacetic acid (TFA) or crown ethers can improve crystal quality by stabilizing hydrogen bonds .

Q. How do computational methods assist in predicting the reactivity of this compound in catalytic cycles?

- Methodology :

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict ligand-metal charge transfer in palladium-catalyzed cross-coupling reactions .

- Molecular docking : Simulate binding affinities with riboswitch targets (e.g., TPP riboswitch) to guide drug design .

Q. How can researchers resolve contradictions in reported catalytic activities of this compound-based ligands?

- Methodology :

- Comparative kinetic studies : Vary reaction conditions (e.g., solvent polarity, temperature) to isolate steric vs. electronic effects in palladium pincer complexes .

- X-ray absorption spectroscopy (XAS) : Probe metal-ligand bond lengths to correlate structural changes with catalytic turnover rates .

Q. What strategies mitigate competing side reactions during the synthesis of this compound derivatives?

- Methodology :

- Protecting groups : Use Boc (tert-butyloxycarbonyl) for amine protection to prevent unwanted alkylation .

- Flow chemistry : Continuous reactors minimize dimerization by controlling residence time and reagent mixing .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in NMR data for this compound derivatives across different solvents?

- Methodology :

- Solvent referencing : Use deuterated solvents (e.g., CDCl, DMSO-d) and internal standards (e.g., TMS) to calibrate chemical shifts .

- Variable-temperature NMR : Identify dynamic processes (e.g., ring flipping) causing signal broadening at higher temperatures .

Q. What statistical approaches validate reproducibility in catalytic efficiency studies involving this compound ligands?

- Methodology :

- Error analysis : Calculate standard deviations across triplicate runs and use ANOVA to assess significance of activity differences .

- Turnover frequency (TOF) normalization : Account for catalyst loading and reaction time to compare datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.